molecular formula C13H19N3O5 B2428638 N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2185590-43-4

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2428638
CAS No.: 2185590-43-4
M. Wt: 297.311
InChI Key: AUCQDYQCZUHNMW-UHFFFAOYSA-N
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Description

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl ring, an isoxazole ring, and an oxalamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopentyl and isoxazole intermediates. The cyclopentyl intermediate can be synthesized through a series of reactions, including cyclization and functional group modifications. The isoxazole intermediate is usually prepared via a cyclization reaction involving a nitrile oxide and an alkene.

The final step involves the coupling of the cyclopentyl and isoxazole intermediates with an oxalamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in water or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)acetamide
  • N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)urea
  • N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)carbamate

Uniqueness

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c17-6-8-20-13(4-1-2-5-13)9-14-11(18)12(19)15-10-3-7-21-16-10/h3,7,17H,1-2,4-6,8-9H2,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCQDYQCZUHNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=NOC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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